molecular formula C9H7FN2O2 B1441091 Methyl 6-fluoro-1H-indazole-3-carboxylate CAS No. 885279-26-5

Methyl 6-fluoro-1H-indazole-3-carboxylate

Cat. No.: B1441091
CAS No.: 885279-26-5
M. Wt: 194.16 g/mol
InChI Key: SENDDNMBMSOQCD-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1H-indazole-3-carboxylate is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the biological activity and stability of the compound.

Mechanism of Action

Target of Action

Methyl 6-fluoro-1H-indazole-3-carboxylate, like other indazole derivatives, is believed to interact with multiple receptors . The compound’s primary targets are likely to be kinases such as CHK1 and CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

The compound’s interaction with its targets involves binding to the active sites of these kinases, leading to their inhibition, regulation, and/or modulation . This interaction can result in changes in the activity of these kinases, potentially affecting cell cycle progression and cell volume regulation .

Biochemical Pathways

The affected pathways are likely to be those involving the cell cycle and cell volume regulation . Downstream effects could include altered cell proliferation and cell volume, potentially impacting various cellular functions .

Pharmacokinetics

Like other indazole derivatives, it is expected to have good absorption and distribution profiles . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential interaction with multiple targets . For instance, inhibition of CHK1 and CHK2 kinases could lead to altered cell cycle progression, potentially affecting cell proliferation . Similarly, modulation of h-sgk could impact cell volume regulation .

Biochemical Analysis

Biochemical Properties

Methyl 6-fluoro-1H-indazole-3-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which may influence various cellular processes. Additionally, this compound can bind to specific receptors, modulating their activity and downstream signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound can induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation . Additionally, this compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, which play crucial roles in cell function and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific active sites on enzymes, leading to their inhibition or activation, depending on the nature of the interaction . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into different metabolites, which can have varying effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . The interaction of this compound with specific enzymes can modulate their activity, thereby influencing the overall metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can vary, depending on factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects . For example, this compound localized in the nucleus can modulate gene expression, while its presence in mitochondria can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoro-1H-indazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-fluoro-1H-indazole-3-carboxylic acid.

    Reduction: Formation of 6-fluoro-1H-indazole-3-methanol.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-fluoro-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-1H-indazole-3-carboxylate
  • Methyl 6-chloro-1H-indazole-3-carboxylate
  • Methyl 6-iodo-1H-indazole-3-carboxylate

Uniqueness

Methyl 6-fluoro-1H-indazole-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly enhance its biological activity and stability compared to other halogenated derivatives. The fluorine atom’s small size and high electronegativity can improve the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.

Properties

IUPAC Name

methyl 6-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENDDNMBMSOQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696367
Record name Methyl 6-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-26-5
Record name Methyl 6-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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